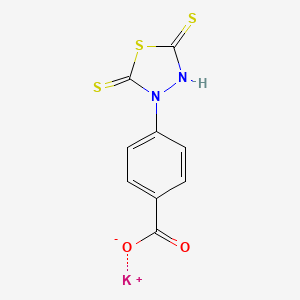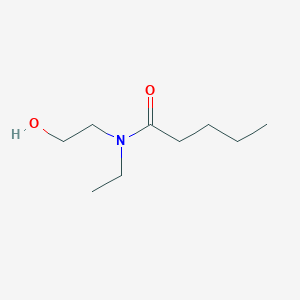![molecular formula C12H10NNaO3S B3373690 Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1011426-50-8](/img/structure/B3373690.png)
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Vue d'ensemble
Description
Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many biologically active compounds and have diverse biological activities . Acetates, like sodium acetate, are salts formed by the combination of acetic acid with an alkaline, earthy, or metallic base .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate” would depend on its specific structure. For example, sodium acetate is a white crystalline powder that is highly soluble in water .Applications De Recherche Scientifique
Antiviral Activity
Compounds containing an indole nucleus, which is similar to the methoxyphenyl group in the given compound, have shown antiviral activity . They can inhibit the replication of viruses, making them potential candidates for antiviral drug development .
Anti-inflammatory Activity
Indole derivatives, similar to the methoxyphenyl group, have demonstrated anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
The indole nucleus, similar to the methoxyphenyl group, has been associated with anticancer activity . Compounds containing this moiety can potentially inhibit the growth of cancer cells .
Antioxidant Activity
Indole derivatives have shown antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .
Antimicrobial Activity
Compounds containing a thiazole ring, like the given compound, have demonstrated antimicrobial properties . They can inhibit the growth of harmful microorganisms, making them potential candidates for antimicrobial drug development .
Drug Development
The thiazole ring is a versatile moiety contributing to the development of various drugs and biologically active agents . It can participate in various reactions, potentially leading to the synthesis of new drug candidates .
Treatment of Metabolic Disorders
A drug candidate containing a thiazole ring is being investigated for the clinical use in the treatment of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . This suggests that “Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate” could potentially be used in the treatment of these conditions .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJMFONJPJRKJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





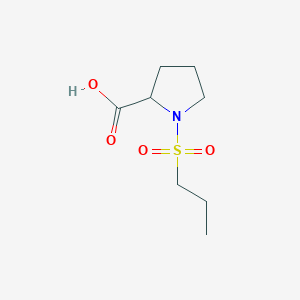
![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
![5-{[(2-Furylmethyl)(methylsulfonyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B3373652.png)
![2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3373655.png)

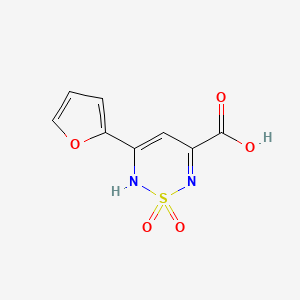
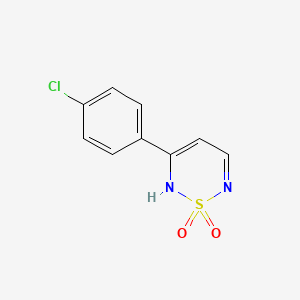
![1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373670.png)
